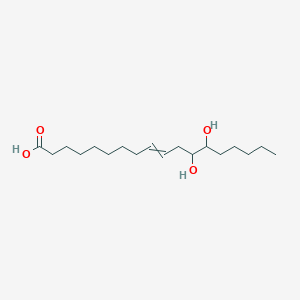
12,13-Dihydroxyoctadec-9-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12,13-Dihydroxyoctadec-9-enoic acid, also known as 12,13-DHOME, is a hydroxy fatty acid derived from linoleic acid metabolism. It is an epoxide hydrolase metabolite of the leukotoxin 12,13-EpOME. This compound is known for its potent physiological effects, including its role in inhibiting the neutrophil respiratory burst .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
12,13-Dihydroxyoctadec-9-enoic acid can be synthesized through the hydrolysis of 12,13-epoxyoctadec-9-enoic acid (12,13-EpOME) using epoxide hydrolase enzymes. The reaction typically occurs under mild conditions, with the enzyme catalyzing the addition of water to the epoxide group, resulting in the formation of the dihydroxy compound .
Industrial Production Methods
Industrial production of this compound involves the large-scale enzymatic hydrolysis of 12,13-EpOME. This process requires the use of bioreactors to maintain optimal conditions for enzyme activity, including temperature, pH, and substrate concentration. The product is then purified using standard techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
12,13-Dihydroxyoctadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as acetic anhydride for esterification.
Major Products Formed
Oxidation: Formation of 12,13-dioxooctadec-9-enoic acid.
Reduction: Formation of 12,13-dihydroxyoctadecanoic acid.
Substitution: Formation of 12,13-diacetoxyoctadec-9-enoic acid.
Aplicaciones Científicas De Investigación
12,13-Dihydroxyoctadec-9-enoic acid has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of hydroxy fatty acids and their derivatives.
Biology: Investigated for its role in cellular signaling and its effects on immune cell function.
Medicine: Studied for its potential therapeutic effects, particularly in modulating inflammation and immune responses.
Mecanismo De Acción
12,13-Dihydroxyoctadec-9-enoic acid exerts its effects primarily through its interaction with cellular receptors and enzymes. It is known to inhibit the neutrophil respiratory burst, a process involved in the immune response. The compound achieves this by modulating the activity of enzymes such as NADPH oxidase, which is responsible for the production of reactive oxygen species (ROS) during the respiratory burst .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dihydroxyoctadec-12-enoic acid: Another hydroxy fatty acid derived from linoleic acid metabolism.
12,13-Epoxyoctadec-9-enoic acid: The precursor to 12,13-Dihydroxyoctadec-9-enoic acid.
9,10-Epoxyoctadec-12-enoic acid: A structurally similar epoxide.
Uniqueness
This compound is unique due to its specific physiological effects, particularly its ability to inhibit the neutrophil respiratory burst. This property distinguishes it from other similar compounds, which may not exhibit the same level of biological activity .
Propiedades
IUPAC Name |
12,13-dihydroxyoctadec-9-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h8,11,16-17,19-20H,2-7,9-10,12-15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSLTKIXAJTQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(CC=CCCCCCCCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Methyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}butanoic acid](/img/structure/B12511526.png)
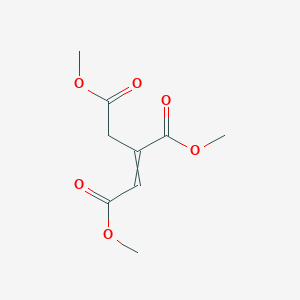
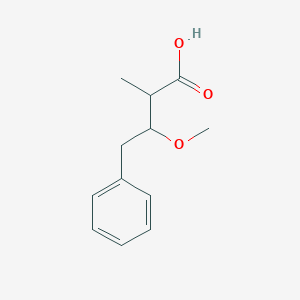

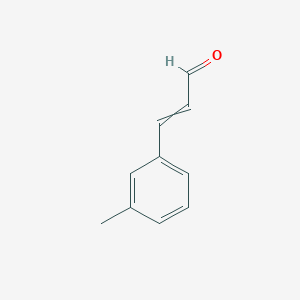

![(2R,4S)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12511559.png)
![10-Dodecyl-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12511562.png)
![(1AR,3S,4S,9S,15bR)-3,4,12-trihydroxy-14-methoxy-9-methyl-3,4,8,9-tetrahydro-1aH-benzo[c]oxireno[2,3-e][1]oxacyclotetradecine-5,11(2H,15bH)-dione](/img/structure/B12511570.png)
![4-Isopropyl-2-({3-[(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2-benzofuran-1-ylidene}methyl)-4,5-dihydro-1,3-oxazole](/img/structure/B12511582.png)
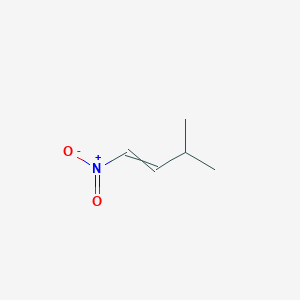
![3-{4-[(tert-butylcarbamoyl)amino]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12511588.png)
![2-[3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid](/img/structure/B12511592.png)
![13-Hydroxy-10-[1-(4-methoxyphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12511596.png)
